molecular formula C7H6F3NO B2751937 2-(Difluoromethoxy)-6-fluoroaniline CAS No. 1261839-70-6

2-(Difluoromethoxy)-6-fluoroaniline

Cat. No. B2751937
CAS RN: 1261839-70-6
M. Wt: 177.126
InChI Key: CNOGNJAHRMWUCO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoroaniline is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of aniline and has a molecular formula of C6H5F2NO2. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of drug-receptor interactions, and in the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Photocatalytic Fluoromethylation

2-(Difluoromethoxy)-6-fluoroaniline plays a role in photocatalytic fluoromethylation. The compound is utilized in the catalytic fluoromethylation of carbon-carbon multiple bonds. Photoredox catalysis, which involves visible-light-induced single-electron-transfer (SET) processes, is a critical technique in this domain. This method enables efficient and selective radical fluoromethylation, especially important in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Fluorochemical Mass Flows in Wastewater Treatment

Research on fluorochemicals like 2-(Difluoromethoxy)-6-fluoroaniline includes understanding their behavior in wastewater treatment plants. A study on the mass flows of selected fluorochemicals showed significant decreases in certain compounds during specific wastewater treatment stages. This research is crucial for assessing the environmental impact and management of such chemicals (Schultz et al., 2006).

Oxidation to Nitroso-Compounds

2-(Difluoromethoxy)-6-fluoroaniline can be oxidized to form nitroso-compounds. This transformation is achieved through the reaction with peroxybenzoic acid in chloroform. Such chemical processes are significant in the synthesis of various organic compounds, indicating the versatility of 2-(Difluoromethoxy)-6-fluoroaniline in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

C-F Bond Activation in Organic Synthesis

The study of fluorine chemistry, including compounds like 2-(Difluoromethoxy)-6-fluoroaniline, is significant in various fields. Research on C-F bond activation has shown the importance of such compounds in the synthesis of fluoroorganic compounds. These processes are essential for the development of pharmaceuticals and agrochemicals containing fluorine atoms (Amii & Uneyama, 2009).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

2-(Difluoromethoxy)-6-fluoroaniline is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Fluoroform, a related compound, serves as a difluorocarbene source in these reactions. This synthesis is conducted under moderate conditions, showcasing the compound’s utility in the creation of various organic derivatives (Thomoson & Dolbier, 2013).

properties

IUPAC Name

2-(difluoromethoxy)-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGNJAHRMWUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-fluoroaniline

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